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Compound of Interest

1,3-dimethyl-1H-pyrazolo[3,4-
Compound Name:
bjpyridin-5-amine

Cat. No.: B2431861

An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-
b]pyridin-5-amine

Abstract

This technical guide provides a comprehensive analysis of 1,3-dimethyl-1H-pyrazolo|[3,4-
b]pyridin-5-amine, a heterocyclic compound of significant interest to the scientific community.
As a member of the pyrazolo[3,4-b]pyridine class, this molecule serves as a crucial scaffold in
medicinal chemistry and drug discovery, largely due to its structural similarity to endogenous
purines. This document delves into the core chemical characteristics of this compound, offering
expert insights into its synthesis, physicochemical properties, spectroscopic profile, and
chemical reactivity. Detailed experimental protocols and potential applications are discussed,
providing researchers, scientists, and drug development professionals with a foundational
understanding of its utility as a chemical building block and a platform for developing novel
therapeutic agents.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is a bicyclic azaheterocycle formed by the fusion of a
pyrazole and a pyridine ring.[1][2] This scaffold is of paramount importance in medicinal
chemistry, primarily because it acts as a bioisostere of purine bases like adenine and guanine.
This mimicry allows molecules based on this scaffold to interact with a wide range of biological
targets, particularly enzymes such as kinases, that have purine-binding sites. The first
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synthesis of a compound in this class was reported in the early 20th century, and since then,
over 300,000 derivatives have been described, highlighting the scaffold's versatility and
therapeutic potential.[1][2]

The subject of this guide, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 19736-04-
0), is a specific derivative featuring methyl substitutions at the N1 and C3 positions of the
pyrazole ring and a primary amine at the C5 position of the pyridine ring. This amine group
provides a critical functional handle for further chemical modification and derivatization, making
it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Caption: Core structure of the 1H-pyrazolo[3,4-b]pyridine scaffold and the target molecule.

Synthesis and Elucidation

The construction of the pyrazolo[3,4-b]pyridine core is a well-established field in heterocyclic
chemistry. The most prevalent and versatile strategies involve building the pyridine ring onto a
pre-existing, functionalized pyrazole precursor.

Dominant Synthetic Strategy: Condensation of 5-
Aminopyrazoles

The most common approach for synthesizing the pyrazolo[3,4-b]pyridine ring system is the
condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.
[1][2] This reaction proceeds via a mechanism analogous to the Knorr pyridine synthesis. The
initial step involves the reaction of the more nucleophilic exocyclic amino group of the pyrazole
with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by intramolecular
cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and
subsequent dehydration to form the aromatic pyridine ring.

For the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the logical precursor is
1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[3] This starting material contains the
requisite N1-methyl and C3-methyl groups. The challenge then lies in selecting an appropriate
three-carbon partner that will install the C5-amino group on the newly formed pyridine ring.
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Caption: General synthetic workflow for the target molecule.

Proposed Experimental Protocol

This protocol describes a plausible synthesis based on established methodologies for related
structures. The selection of a malononitrile-based synthon is strategic, as these reagents are
known to readily form aminopyridine rings upon condensation.

Objective: To synthesize 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Materials:
¢ 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)

o 2-(ethoxymethylene)malononitrile (1.1 eq) or a similar activated 1,3-dielectrophile
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» Glacial Acetic Acid (solvent)
» Ethanol (for recrystallization)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 1,3-dimethyl-1H-pyrazol-5-amine in glacial acetic acid.

o Reagent Addition: Add 2-(ethoxymethylene)malononitrile to the solution. The choice of this
reagent is critical; it provides the necessary three-carbon backbone and the precursor to the
C5-amino group.

o Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress
of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting
aminopyrazole is consumed. The acidic conditions facilitate both the initial condensation and
the subsequent cyclization and dehydration steps.

» Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of
ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution
until effervescence ceases and the pH is approximately 7-8.

« |solation: The crude product should precipitate as a solid. Collect the solid by vacuum
filtration and wash it thoroughly with cold water to remove any residual salts.

 Purification: Recrystallize the crude solid from a suitable solvent system, such as
ethanol/water, to yield the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

o Characterization: Confirm the identity and purity of the final product using *H NMR, 13C NMR,
Mass Spectrometry, and Melting Point analysis.

Physicochemical and Spectroscopic Properties

The structural features of the molecule give rise to a distinct set of physical and spectral
characteristics that are essential for its identification and quality control.

Core Properties
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Property Value Reference
CAS Number 19736-04-0
Molecular Formula CsH1oNa
Molecular Weight 162.19 g/mol Calculated
Melting Point 83-85 °C
1,3-dimethyl-1H-pyrazolo[3,4-
IUPAC Name o Y -py [
b]pyridin-5-ylamine
CGHVUVLKTJINDHK-
InChl Key
UHFFFAOYSA-N
CN1N=C(C)C2=C1N=CC(N)= _
SMILES Derived

c2

Spectroscopic Profile

While specific spectra for this exact compound are not readily available in public databases, a
detailed prediction can be made based on its structure and data from closely related
analogues.[4][5][6]

e IH NMR Spectroscopy (predicted, in DMSO-ds):
o O ~7.5 ppm (d, 1H): Aromatic proton at C4, doublet coupled to C6-H.
o 0 ~6.5 ppm (d, 1H): Aromatic proton at C6, doublet coupled to C4-H.
o 0 ~5.5-6.0 ppm (s, 2H): Broad singlet for the two protons of the C5-NHz group.
o 0 ~3.8 ppm (s, 3H): Singlet for the N1-CHs protons.
o 0 ~2.4 ppm (s, 3H): Singlet for the C3-CHs protons.
e 13C NMR Spectroscopy (predicted, in DMSO-ds):

o & ~150-160 ppm: Quaternary carbons of the fused ring system (C3, C5, C7a).
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o & ~130-140 ppm: Aromatic CH carbons (C4, C6).
o 6 ~100-110 ppm: Quaternary carbon at the ring junction (C3a).
o O ~35 ppm: N1-CHs carbon.

o o ~15 ppm: C3-CHs carbon.

e Mass Spectrometry (EI):

o Molecular lon (M*): A prominent peak at m/z = 162, corresponding to the molecular
formula CsHioNa.

o Key Fragments: Fragmentation of pyrazolopyridines often involves the loss of neutral
molecules like HCN (m/z 27) from the pyridine or pyrazole ring. A potential fragmentation
pathway could involve the loss of HCN to give a fragment at m/z = 135, followed by further

[CsH1oN4a]*
m/z = 162

degradation.[7]

HCN

[C7HoN3]*

m/z = 135
- CHs, -N2 etc.

(Further Fragments)
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Caption: A plausible mass spectrometry fragmentation pathway.

« Infrared (IR) Spectroscopy:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.researchgate.net/publication/307610587_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h-16-naphthyridines
https://www.benchchem.com/product/b2431861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2431861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 3400-3200 cm~1: N-H stretching vibrations (Ssymmetric and asymmetric) of the primary

amine.
o 3100-3000 cm~*: Aromatic C-H stretching.
o 2950-2850 cm~1: Aliphatic C-H stretching of the methyl groups.
o ~1640 cm~1: N-H scissoring (bending) of the amine.

o 1600-1450 cm~%; C=C and C=N stretching vibrations characteristic of the aromatic
heterocyclic core.

Chemical Reactivity and Derivatization

The chemical behavior of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is dominated by
the nucleophilicity of the 5-amino group, which serves as the primary site for derivatization.

Reactivity of the 5-Amino Group

The lone pair of electrons on the nitrogen atom of the C5-amino group is readily available for
reaction with a wide range of electrophiles. This makes it an excellent handle for introducing
diverse substituents to probe biological activity.

e N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides in the
presence of a base (e.g., pyridine, triethylamine) to form stable amides. This transformation
is often used in medicinal chemistry to introduce new pharmacophoric elements or to
modulate the compound's physicochemical properties.[3]

o N-Alkylation/Arylation: Reaction with alkyl halides or participation in coupling reactions (e.g.,
Buchwald-Hartwig amination) can introduce alkyl or aryl substituents on the amine.

o Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases),
which can serve as intermediates for further reactions or as final products themselves.[5]

Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-
b]pyridin-5-yl)acetamide

Objective: To demonstrate the reactivity of the 5-amino group via a standard acylation reaction.
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Materials:

e 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq)

o Acetic Anhydride (1.2 eq)

e Pyridine (solvent and base)

Procedure:

» Dissolve the starting amine in anhydrous pyridine in a flask under a nitrogen atmosphere.
e Cool the solution to 0 °C in an ice bath.

e Add acetic anhydride dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
o Extract the product with a suitable organic solvent like ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

 Purify the resulting crude amide by column chromatography or recrystallization to obtain the
pure product.

Applications in Research and Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning
it is capable of binding to multiple, distinct biological targets. This makes derivatives like 1,3-
dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine highly valuable as starting points for drug
discovery programs.

» Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as potent
inhibitors of various protein kinases. The scaffold effectively mimics the adenine portion of
ATP, allowing it to sit in the enzyme's active site. Analogues have shown inhibitory activity

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b2431861?utm_src=pdf-body
https://www.benchchem.com/product/b2431861?utm_src=pdf-body
https://www.benchchem.com/product/b2431861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2431861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

against Tropomyosin receptor kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and
others, which are important targets in oncology and neurodegenerative diseases.[6][9]

» Antimicrobial and Antiproliferative Agents: The scaffold has been incorporated into molecules
exhibiting significant antimicrobial and antiproliferative activities.[5][6] The ability to easily
derivatize the core allows for the fine-tuning of activity against specific bacterial, fungal, or
cancer cell lines.

o Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their
effects on the CNS, showing potential as neuroleptic or antidepressant agents.[6]

Conclusion

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a well-defined heterocyclic compound
with a rich chemical profile. Its synthesis is achievable through established condensation
strategies, and its structure is readily characterized by standard spectroscopic techniques. The
true value of this molecule lies in the reactivity of its 5-amino group, which provides an
accessible gateway for the synthesis of diverse chemical libraries. Given the proven track
record of the pyrazolo[3,4-b]pyridine scaffold in targeting a wide array of enzymes and
receptors, this compound stands as a valuable and versatile building block for researchers and
scientists dedicated to the discovery of new chemical probes and next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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